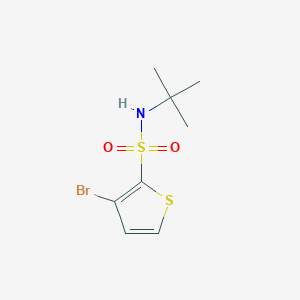

3-bromo-N-tert-butylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

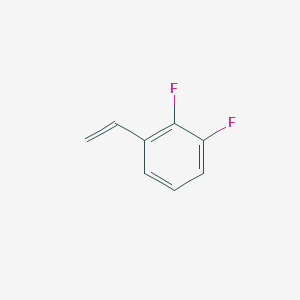

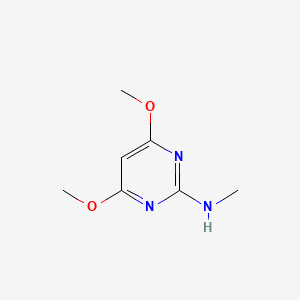

3-bromo-N-tert-butylthiophene-2-sulfonamide is a chemical compound with the molecular formula C8H12BrNO2S2 and a molecular weight of 298.22 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 3-bromo-N-tert-butylthiophene-2-sulfonamide consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted at the 2nd position with a sulfonamide group and at the 3rd position with a bromine atom . The sulfonamide group is further substituted with a tert-butyl group .Applications De Recherche Scientifique

Regio- and Stereo-Chemistry of Molecular Bromine Additions

Bromine addition to S-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, demonstrates exclusive 1,4-cis-addition modes. This reaction is crucial for understanding the stereochemical outcomes of bromine addition to thiophene sulfonamides, providing insights into the preparation of specific brominated derivatives for further chemical transformations (Nakayama et al., 2003).

Synthesis of Thiophene Sulfonamide Derivatives

A convenient method for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions demonstrates the potential of 3-bromo-N-tert-butylthiophene-2-sulfonamide as a precursor for diverse organic compounds. These derivatives showcase significant urease inhibition and antibacterial activities, indicating the compound's potential in developing bioactive molecules (Noreen et al., 2017).

Diesel Fuel Desulfurization

In the context of environmental chemistry, the desulfurization of diesel fuel catalyzed by Brønsted acidic ionic liquids demonstrates the utility of thiophene derivatives in improving fuel quality. This research sheds light on the broader applications of thiophene sulfonamides in environmental remediation processes (Gao et al., 2010).

Multi-Coupling Reagent Applications

3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 3-bromo-N-tert-butylthiophene-2-sulfonamide, acts as a versatile multi-coupling reagent. It enables the synthesis of highly functionalized sulfones, demonstrating the compound's role in facilitating complex organic syntheses (Auvray et al., 1985).

Preparation of Dianions for Substituted Thiophene Sulfonamides

The metalation of N-tert-butylthiophene-2-sulfonamide allows for the selective formation of N,5-dilithiothiophenesulfonamide dianions, facilitating the preparation of various 5-substituted thiophene-2-sulfonamides. This application is crucial for expanding the synthetic utility of thiophene sulfonamides in organic chemistry (Graham & Scholz, 1991).

Propriétés

IUPAC Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-6(9)4-5-13-7/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZTNZKYYGKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)

![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)